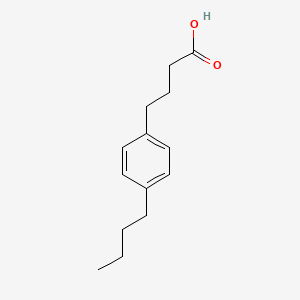

4-(4-butylphenyl)butanoic Acid

Description

BenchChem offers high-quality 4-(4-butylphenyl)butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-butylphenyl)butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-butylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIJXQXRXBVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Butanoic Acid Derivatives Research

Butanoic acid, a short-chain fatty acid, and its derivatives are known for their wide-ranging biological effects, including anti-inflammatory, antimicrobial, and potential anticancer properties. ontosight.aiontosight.ai Research into butanoic acid derivatives often involves modifying the basic structure to enhance or alter its biological activity. biointerfaceresearch.com The addition of a phenyl group, as seen in phenylbutanoic acid compounds, and further substitution on that ring, such as the butyl group in 4-(4-butylphenyl)butanoic acid, can significantly influence the molecule's lipophilicity, reactivity, and interaction with biological targets. ontosight.ai

Derivatives of butanoic acid are a significant area of research in medical technology and life sciences. ontosight.ai Their complex structures, often featuring aromatic rings and various substituents, are key to their reactivity, solubility, and biological activity. ontosight.ai The overarching goal of this research is to develop new therapeutic agents by understanding the structure-activity relationships of these modified compounds. ontosight.ai

Overview of Current Research Landscape for 4 4 Butylphenyl Butanoic Acid

Current research on 4-(4-butylphenyl)butanoic acid, while not as extensive as for some of its analogues, is beginning to carve out its own niche. The presence of the butyl group at the para position of the phenyl ring gives the molecule distinct lipophilic characteristics, which influences its solubility and interactions within biological systems.

A key area of investigation for related compounds has been their interaction with proteins. For instance, a structural analogue, 4-(4-butylphenyl)-4-oxobutanoic acid, has been shown to bind to human serum albumin, suggesting potential applications in drug delivery systems. While direct research on the specific biological activities of 4-(4-butylphenyl)butanoic acid is still emerging, studies on similar structures provide a roadmap for future investigations. For example, other butanoic acid derivatives have been explored for their potential as inhibitors of specific enzymes or as ligands for cellular receptors. ontosight.ai

The synthesis of 4-(4-butylphenyl)butanoic acid can be achieved through the oxidation of 4-(4-butylphenyl)-4-oxobutanoic acid. The precursor itself is commonly synthesized via a Friedel-Crafts acylation of butylbenzene (B1677000) with succinic anhydride. The study of its biodegradation is also relevant, particularly in the context of environmental science, where it is considered a type of naphthenic acid. researchgate.net

Interactive Data Table: Properties of 4-(4-butylphenyl)butanoic Acid

| Property | Value | Source |

| Molecular Formula | C14H20O2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 220.31 g/mol | sigmaaldrich.com |

| CAS Number | 24475-36-3 | sigmaaldrich.com |

An exploration of the synthetic methodologies for producing 4-(4-butylphenyl)butanoic acid and its derivatives reveals a landscape of both established chemical processes and innovative research aimed at improving efficiency, sustainability, and stereochemical control. These methods are crucial for obtaining the compound for various research applications.

Biological and Biochemical Investigations of 4 4 Butylphenyl Butanoic Acid

Molecular Mechanism of Action Studies

Receptor Binding and Activation Studies

There is currently no publicly available scientific literature detailing the receptor binding and activation profile of 4-(4-butylphenyl)butanoic acid. Investigations into its affinity for and functional activity at specific cellular receptors have not been reported. Consequently, its potential as a ligand for any known receptor families, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels, remains uncharacterized.

Enzyme Inhibition and Activation Assays

Similarly, a comprehensive search of scientific databases yields no studies on the effects of 4-(4-butylphenyl)butanoic acid on enzyme activity. There are no published assays that have evaluated its potential to inhibit or activate specific enzymes. Therefore, its profile as an enzyme modulator is currently unknown.

Investigation of Intracellular Signaling Pathway Modulation

The impact of 4-(4-butylphenyl)butanoic acid on intracellular signaling pathways has not been documented in the scientific literature. Research into its ability to modulate key signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways mediated by second messengers like cAMP or calcium, has not been published.

In Vivo Preclinical Research Models (Non-Human)

There is a lack of available data from in vivo studies in non-human preclinical models for 4-(4-butylphenyl)butanoic acid. The subsequent sections reflect this absence of research.

Pharmacodynamic Assessments in Animal Models

No pharmacodynamic studies of 4-(4-butylphenyl)butanoic acid in animal models have been published. The biological and physiological effects of the compound following administration to a living organism have not been characterized.

Efficacy Studies in Disease-Specific Animal Models (e.g., inflammation, oncology)

There are no published efficacy studies evaluating the therapeutic potential of 4-(4-butylphenyl)butanoic acid in animal models of any disease, including but not limited to inflammation or oncology.

Tissue Distribution and Accumulation Research in Animal Organs

Research on the tissue distribution and accumulation of 4-(4-butylphenyl)butanoic acid in the organs of animal models is not available in the current body of scientific literature.

Metabolic Fate and Biotransformation Research

The metabolism of 4-(4-butylphenyl)butanoic acid is anticipated to proceed through two principal oxidative pathways: β-oxidation of the butanoic acid chain and ω-oxidation of the n-butyl substituent on the phenyl ring. These processes are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.

Based on established metabolic pathways for structurally related molecules, the major metabolites of 4-(4-butylphenyl)butanoic acid in in vitro and animal systems are predicted to be formed through β-oxidation and ω-oxidation.

β-Oxidation Pathway: The butanoic acid side chain is susceptible to β-oxidation, a common metabolic route for fatty acids. This process involves the sequential removal of two-carbon units. For 4-(4-butylphenyl)butanoic acid, this would lead to the formation of 2-(4-butylphenyl)acetic acid as the primary metabolite. This is analogous to the metabolism of 4-phenylbutyrate, which is metabolized to phenylacetate. nih.govnih.gov

ω-Oxidation Pathway: The n-butyl group on the phenyl ring is a likely target for ω-oxidation. This pathway involves the oxidation of the terminal methyl group of the alkyl chain. This would result in a series of hydroxylated and carboxylated metabolites. The initial hydroxylation at the terminal carbon of the butyl group would yield 4-(4-(4-hydroxybutyl)phenyl)butanoic acid. Subsequent oxidation of this alcohol would produce 4-(4-(3-carboxypropyl)phenyl)butanoic acid.

A combination of these pathways could also occur, leading to a variety of metabolites with modifications on both the butanoic acid and the butyl side chains.

Predicted Major Metabolites of 4-(4-butylphenyl)butanoic Acid

| Metabolite Name | Metabolic Pathway | Predicted Site of Metabolism |

|---|---|---|

| 2-(4-butylphenyl)acetic acid | β-Oxidation | Butanoic acid side chain |

| 4-(4-(4-hydroxybutyl)phenyl)butanoic acid | ω-Oxidation | Butyl group |

| 4-(4-(3-carboxypropyl)phenyl)butanoic acid | ω-Oxidation | Butyl group |

| 2-(4-(4-hydroxybutyl)phenyl)acetic acid | β- and ω-Oxidation | Both side chains |

The enzymatic processes responsible for the metabolism of 4-(4-butylphenyl)butanoic acid are likely to be the same as those involved in the metabolism of fatty acids and other xenobiotics with similar structural features.

Enzymes of β-Oxidation: The β-oxidation of the butanoic acid side chain is expected to be catalyzed by a series of mitochondrial enzymes. Based on studies of 4-phenylbutyrate, the key enzymes involved are:

Medium-chain acyl-CoA dehydrogenase (MCAD): Catalyzes the initial dehydrogenation step. nih.govnih.gov

Enoyl-CoA hydratase: Catalyzes the subsequent hydration step. nih.govnih.gov

3-hydroxyacyl-CoA dehydrogenase: Catalyzes the second dehydrogenation. nih.govnih.gov

Thiolase: Catalyzes the final thiolytic cleavage to release acetyl-CoA. nih.gov

Enzymes of ω-Oxidation: The ω-oxidation of the butyl side chain is primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver and kidney cells. wikipedia.org Specific CYP isozymes, such as those from the CYP4A and CYP4F families, are known to be involved in the ω-hydroxylation of fatty acids and related compounds. wikipedia.org Following the initial hydroxylation, further oxidation to the carboxylic acid is carried out by alcohol and aldehyde dehydrogenases. wikipedia.org

Key Enzymes in the Predicted Metabolism of 4-(4-butylphenyl)butanoic Acid

| Metabolic Pathway | Enzyme Class | Specific Enzymes (Predicted) | Cellular Location |

|---|---|---|---|

| β-Oxidation | Acyl-CoA Dehydrogenases | Medium-chain acyl-CoA dehydrogenase (MCAD) | Mitochondria |

| Hydratases | Enoyl-CoA hydratase | Mitochondria | |

| Dehydrogenases | 3-hydroxyacyl-CoA dehydrogenase | Mitochondria | |

| Thiolases | Thiolase | Mitochondria | |

| ω-Oxidation | Monooxygenases | Cytochrome P450 (CYP4A, CYP4F families) | Endoplasmic Reticulum |

The metabolic stability of a compound refers to its susceptibility to biotransformation. For 4-(4-butylphenyl)butanoic acid, its stability will be determined by the efficiency of the β- and ω-oxidation pathways. The presence of the alkyl chain and the carboxylic acid functional group suggests that the compound will be readily metabolized.

The clearance of a drug or xenobiotic is a measure of the rate at which it is removed from the body. The clearance of 4-(4-butylphenyl)butanoic acid is expected to be primarily metabolic, driven by the enzymatic processes in the liver and kidneys. The rate of clearance will depend on factors such as the activity of the metabolizing enzymes and the extent of protein binding in the plasma. Compounds with similar structures, like phenylbutyrate, are known to be rapidly metabolized and cleared.

The metabolites of 4-(4-butylphenyl)butanoic acid, being more polar and water-soluble than the parent compound, are expected to be efficiently excreted from the body. The primary route of excretion is likely to be through the urine.

Following β-oxidation, the resulting 2-(4-butylphenyl)acetic acid and its further metabolites would be excreted in the urine, potentially as conjugates with glycine or glucuronic acid. Similarly, the products of ω-oxidation, which introduce hydroxyl and carboxyl groups, would significantly increase the water solubility of the molecule, favoring renal excretion.

Biliary excretion may also play a role, particularly for larger, conjugated metabolites. The extent of urinary versus biliary excretion would depend on the molecular weight and polarity of the specific metabolites formed in animal models.

Analytical Methodologies for Research on 4 4 Butylphenyl Butanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and quantification of 4-(4-butylphenyl)butanoic acid. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification in a mixture, or separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic acids like 4-(4-butylphenyl)butanoic acid. Method development focuses on optimizing separation efficiency, resolution, and analysis time.

A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For 4-(4-butylphenyl)butanoic acid, a C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. longdom.orgsielc.com To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase is typically acidified with additives like phosphoric acid or formic acid. longdom.orgsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenyl group exhibits strong absorbance, often around 210-220 nm. researchgate.net

Method validation is a critical step to ensure the reliability of the analytical procedure. gyanvihar.org This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). longdom.org

Table 1: Illustrative HPLC Method Parameters for 4-(4-butylphenyl)butanoic Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) researchgate.netlongdom.org |

| Flow Rate | 0.6 - 1.0 mL/min longdom.org |

| Injection Volume | 10 µL longdom.org |

| Detector | UV at 220 nm researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. shimadzu.com Carboxylic acids like 4-(4-butylphenyl)butanoic acid are generally not volatile enough for direct GC analysis due to their high boiling points and tendency to adsorb onto the column. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester derivative, such as a methyl ester (FAME - Fatty Acid Methyl Ester). springernature.com

The derivatization process enhances volatility and improves chromatographic peak shape. Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, often with a polar stationary phase like a polyethylene (B3416737) glycol (WAX) or a medium-polar cyanopropyl phase, which separates compounds based on their boiling points and interactions with the phase. shimadzu.comspringernature.com Helium is commonly used as the carrier gas. nih.gov The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). jppres.com GC-MS is particularly useful as it provides both retention time data for quantification and mass spectra for definitive identification of the derivatives. researchgate.net

Table 2: General GC-MS Parameters for Analysis of Derivatized 4-(4-butylphenyl)butanoic Acid

| Parameter | Typical Condition |

|---|---|

| Derivatization | Conversion to methyl or silyl (B83357) ester |

| Column | SH-WAX or DB-225 (e.g., 60 m x 0.25 mm) shimadzu.comspringernature.com |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Split/Splitless shimadzu.com |

| Injector Temperature | 240 - 250 °C shimadzu.comjppres.com |

| Oven Program | Temperature gradient (e.g., start at 80°C, ramp to 240°C) shimadzu.com |

| Detector | Mass Spectrometer (MS) |

| Ion Source Temp. | 200 - 230 °C nih.govjppres.com |

Chiral Chromatography for Enantiomeric Purity Assessment

Since 4-(4-butylphenyl)butanoic acid possesses a chiral center at the carbon atom adjacent to the carboxylic acid group, it can exist as two enantiomers. Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. sigmaaldrich.com Therefore, separating and quantifying the individual enantiomers is often crucial.

Chiral chromatography is the primary method for this purpose. ntu.edu.sg This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov For acidic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or anion-exchange type CSPs are frequently employed. mdpi.comchiraltech.com The mobile phase composition, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.commdpi.com The separated enantiomers are then quantified using a suitable detector, typically UV.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of 4-(4-butylphenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. jchps.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of 4-(4-butylphenyl)butanoic acid.

In the ¹H NMR spectrum, distinct signals are expected for the protons in different chemical environments. docbrown.info This includes signals for the aromatic protons on the phenyl ring, the benzylic protons, the protons on the butyl chain, and the protons on the butanoic acid chain. The chemical shift of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.info

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. docbrown.info For 4-(4-butylphenyl)butanoic acid, this would include distinct peaks for the carboxyl carbon, the carbons in the butanoic acid and butyl chains, and the aromatic carbons. docbrown.inforesearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(4-butylphenyl)butanoic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 (broad singlet) mdpi.com | ~175-180 docbrown.inforesearchgate.net |

| Aromatic (C₆H₄) | ~7.0-7.2 (two doublets) | ~128-140 |

| -CH₂- (alpha to COOH) | ~2.3 (triplet) | ~35 |

| -CH₂- (alpha to phenyl) | ~2.6 (triplet) | ~35 |

| Other -CH₂- groups | ~0.9-1.7 (multiplets) | ~22-34 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu

For 4-(4-butylphenyl)butanoic acid, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. This peak confirms the molecular formula. The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). miamioh.edulibretexts.org Another characteristic fragmentation is the McLafferty rearrangement, which can lead to a peak corresponding to the loss of a neutral alkene molecule. miamioh.edustackexchange.com Fragmentation of the alkyl-aryl portion can also provide structural clues. stackexchange.com

Table 4: Expected Key Fragments in the Mass Spectrum of 4-(4-butylphenyl)butanoic Acid

| m/z Value | Possible Fragment Identity | Fragmentation Process |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 203 | [M - OH]⁺ | Loss of hydroxyl radical |

| 175 | [M - COOH]⁺ | Loss of carboxyl radical |

| 161 | [M - C₄H₉]⁺ | Loss of butyl radical (alpha cleavage at ring) |

| 117 | [C₉H₉]⁺ | Cleavage of the butanoic acid chain |

| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement product |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the qualitative analysis of molecular structures, including that of 4-(4-butylphenyl)butanoic acid. These methods provide valuable information regarding the functional groups present and the electronic conjugation within the molecule.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic functional groups of 4-(4-butylphenyl)butanoic acid. The carboxyl group gives rise to two distinct and prominent absorption bands. libretexts.orglibretexts.org The hydroxyl (-OH) stretch of the carboxylic acid appears as a very broad band in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching absorptions. libretexts.orgamazonaws.com This broadening is a result of intermolecular hydrogen bonding, which typically causes the carboxylic acids to exist as dimers in condensed phases. libretexts.orglibretexts.org

The second key absorption is the carbonyl (C=O) stretch, which is strong and typically appears between 1760 and 1690 cm⁻¹. ntu.edu.sg For hydrogen-bonded dimers of carboxylic acids, this band is commonly observed around 1710 cm⁻¹. libretexts.orgyoutube.com The presence of the aromatic ring in conjugation with the carboxylic acid can slightly lower this frequency. ntu.edu.sg Additional peaks corresponding to C-H stretching from the butyl group and the aromatic ring are expected around 3000-2850 cm⁻¹. The aromatic ring itself will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. datapdf.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 4-(4-butylphenyl)butanoic acid is dominated by the absorption of the substituted benzene (B151609) ring. Simple, non-conjugated carboxylic acids show a weak n→π* transition at approximately 200–215 nm, which is often not practically useful. libretexts.orgntu.edu.sg However, the presence of the 4-butylphenyl group, a chromophore, results in more significant absorptions. Aromatic systems exhibit characteristic π→π* transitions. For a substituted benzene ring like the one in the target molecule, characteristic absorption bands are expected, which can be influenced by the solvent used. The presence of the alkyl and carboxylic acid substituents on the phenyl ring will cause shifts in the absorption maxima compared to unsubstituted benzene.

| Technique | Functional Group | Expected Absorption Range | Vibration / Transition Type |

|---|---|---|---|

| Infrared (IR) | O-H (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad) | Stretching |

| Infrared (IR) | C-H (Alkyl and Aromatic) | 3100 - 2850 cm⁻¹ | Stretching |

| Infrared (IR) | C=O (Carboxylic Acid) | ~1710 cm⁻¹ | Stretching |

| Infrared (IR) | C=C (Aromatic) | 1600 - 1450 cm⁻¹ | Stretching |

| Ultraviolet-Visible (UV-Vis) | Phenyl Ring | ~260 nm | π→π* |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing 4-(4-butylphenyl)butanoic acid and its related compounds. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the high sensitivity and specificity required for metabolite identification and trace analysis.

LC-MS/MS Applications in Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of xenobiotics like 4-(4-butylphenyl)butanoic acid in biological matrices such as plasma, urine, or tissue extracts. nih.govresearchgate.net The process involves separating the parent compound and its metabolites using liquid chromatography, followed by their detection and structural elucidation by tandem mass spectrometry. nih.gov High-performance liquid chromatography (HPLC), particularly using reversed-phase columns (e.g., C18), is effective for separating compounds with a wide range of polarities. nih.gov

Metabolism of 4-(4-butylphenyl)butanoic acid can occur through two main phases:

Phase I Metabolism: Involves oxidation, reduction, or hydrolysis. For this compound, potential Phase I metabolic pathways include hydroxylation of the butyl chain or the aromatic ring, and β-oxidation of the butanoic acid side chain.

Phase II Metabolism: Involves conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugations include glucuronidation or sulfation of hydroxylated metabolites.

LC-MS/MS can identify these metabolites by comparing the mass spectra and retention times of analytes in a sample to those of reference standards or by interpreting the fragmentation patterns. biospec.net The high mass accuracy of modern mass spectrometers allows for the determination of elemental compositions, while MS/MS provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com This approach is crucial for distinguishing between isomeric metabolites. nih.gov

| Compound | Potential Metabolic Modification | Precursor Ion [M-H]⁻ (m/z) | Potential Product Ions (m/z) |

|---|---|---|---|

| 4-(4-butylphenyl)butanoic Acid | Parent Compound | 205.12 | 159.1, 117.1 |

| Hydroxylated Metabolite | Hydroxylation (+16 Da) | 221.12 | 175.1, 133.1 |

| Glucuronide Conjugate | Glucuronidation (+176 Da) | 397.15 | 221.12, 175.1 |

GC-MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the trace analysis of volatile or semi-volatile compounds. nih.gov For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability. mdpi.comresearchgate.net

For the analysis of 4-(4-butylphenyl)butanoic acid, the carboxylic acid group is converted into a less polar and more volatile ester, commonly a methyl or trimethylsilyl (B98337) (TMS) ester. springernature.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. mdpi.comspringernature.com After derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. nih.gov

The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. For trace analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode, where the instrument is set to detect only a few characteristic ions for the target analyte. mdpi.comeurofins.com This significantly enhances sensitivity and reduces background noise, allowing for detection at very low concentrations (e.g., ng/mL or lower). nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 80°C, ramp to 280°C |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

Theoretical and Computational Studies of 4 4 Butylphenyl Butanoic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. Lower binding energy scores generally indicate a more stable and favorable interaction. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (4-(4-butylphenyl)butanoic acid) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating the binding energy for each pose.

For illustrative purposes, a study on natural compounds targeting the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism, demonstrates the utility of this approach. In such a study, various compounds, including propanoic acid derivatives, were docked into the PPARα binding pocket. medpharmres.com The results are typically evaluated based on binding affinity (in kcal/mol) and the specific amino acid residues involved in the interaction. For example, interactions with key residues like Tyr314, His440, and Tyr464 are often critical for agonist activity in PPARα. medpharmres.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analog A | -9.8 | Tyr314, His440 | Hydrogen Bond, Hydrophobic |

| Analog B | -9.5 | Ser280, Tyr464 | Hydrogen Bond |

| Analog C | -8.7 | Cys276, Ile317 | Hydrophobic |

| Analog D | -8.2 | Met330, Tyr314 | Hydrophobic, Pi-Alkyl |

Data in this table is representative and derived from typical findings in molecular docking studies of similar compounds for illustrative purposes. medpharmres.com

Molecular Dynamics Simulations for Conformational Analysis and Protein Binding

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, analyze conformational changes in the ligand upon binding, and calculate binding free energies. youtube.comkashanu.ac.ir

In a typical MD simulation of the 4-(4-butylphenyl)butanoic acid-protein complex (identified through docking), the complex would be placed in a simulated aqueous environment. The simulation would track the movements of every atom over a set period, often nanoseconds to microseconds. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible or rigid.

Interaction Energy: To quantify the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic) between the ligand and specific protein residues.

For example, MD simulations performed on fatty acids in different environments have been used to analyze their conformational changes and interaction energies. nih.gov Such studies reveal how the molecule adapts its shape and interacts with its surroundings, providing insights that are crucial for understanding its behavior in a biological system. nih.gov

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD (Å) | 1.5 ± 0.3 | The ligand maintains a stable binding pose within the active site. |

| Average Protein Backbone RMSD (Å) | 2.1 ± 0.4 | The overall protein structure remains stable throughout the simulation. |

| Average Interaction Energy (kcal/mol) | -45.7 ± 5.2 | Strong and favorable energetic interactions between the ligand and protein. |

| Key Residue RMSF (Å) | 0.8 (for Tyr314) | Low fluctuation indicates a stable interaction with this key residue. |

This data is hypothetical, representing typical outputs from MD simulation analyses for similar ligand-protein systems. kashanu.ac.irnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. plos.org This is achieved by calculating molecular descriptors (physicochemical, topological, electronic, etc.) and using statistical methods to find a correlation with experimentally determined activities. nih.govmdpi.com

For a series of 4-(4-butylphenyl)butanoic acid analogs, a QSAR study would involve:

Data Collection: Gathering a set of structurally similar molecules with measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Computing various molecular descriptors for each molecule, such as LogP (lipophilicity), molecular weight, polar surface area, and electronic properties.

Model Development: Using statistical techniques like multiple linear regression or machine learning to build an equation linking the descriptors to the activity.

Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets. plos.org

Studies on phenoxyacetic acids and other phenolic compounds have successfully used QSAR to model properties like blood-brain barrier penetration and antioxidant activity. mdpi.comresearchgate.net These models often reveal that properties like lipophilicity, polarizability, and the number of hydrogen bond donors/acceptors are critical determinants of biological efficacy. mdpi.com

| Compound | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | 4.2 | 37.3 | 1 | 5.8 |

| Analog 2 | 4.5 | 37.3 | 1 | 6.2 |

| Analog 3 | 3.9 | 57.5 | 2 | 5.5 |

| Analog 4 | 4.8 | 37.3 | 1 | 6.5 |

This table presents hypothetical data illustrating the relationship between chemical descriptors and predicted activity in a typical QSAR study. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. nih.govwiley.com It is highly effective for calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic descriptors related to chemical reactivity. nih.govmdpi.com

For 4-(4-butylphenyl)butanoic acid, DFT calculations can provide deep insights into its intrinsic properties:

Optimized Geometry: Predicting the most stable 3D conformation of the molecule, including bond lengths and angles.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for interaction.

DFT studies on phenolic acids and other organic molecules have shown that these calculations can accurately predict reactivity and spectroscopic properties. nih.govmdpi.com For instance, the HOMO energy is often correlated with the ability to donate electrons, a key aspect of antioxidant activity. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Analog W | -6.5 | -1.2 | 5.3 | 2.1 |

| Analog X | -6.8 | -1.1 | 5.7 | 2.5 |

| Analog Y | -6.3 | -1.5 | 4.8 | 3.0 |

| Analog Z | -7.0 | -1.0 | 6.0 | 1.8 |

This table contains exemplary data typical of DFT calculations for similar organic molecules, illustrating key electronic descriptors. nih.gov

In Silico ADMET Prediction in a Research Context

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. audreyli.commdpi.com Early assessment of ADMET properties is critical in drug discovery to filter out candidates that are likely to fail in later clinical stages due to poor pharmacokinetics or toxicity. audreyli.compharmaron.com

Various software and web servers can predict a wide range of ADMET parameters for a molecule like 4-(4-butylphenyl)butanoic acid based on its structure. These predictions are based on large datasets of experimental results for known drugs and chemicals. mdpi.compharmaron.com

Key predicted properties include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability.

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Prediction of total clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Studies on various small molecules, such as melatonin (B1676174) derivatives, demonstrate the utility of these predictive tools. nih.gov For example, predictions can show whether a compound adheres to Lipinski's Rule of Five, a guideline for drug-likeness and oral bioavailability. nih.gov

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding (%) | >90% | High binding may affect free drug concentration. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

This table provides an example of a typical ADMET prediction report for a research compound, based on common in silico models. nih.govresearchgate.net

Ecological and Environmental Fate Research for 4 4 Butylphenyl Butanoic Acid

Environmental Persistence and Degradation Studies in Various Matrices

In a study using soil enrichment cultures, 4-(4-butylphenyl)butanoic acid was found to be completely metabolized within 49 days. This suggests that under favorable laboratory conditions with competent microbial populations, the compound is not highly persistent. It is important to note that environmental conditions such as temperature, pH, nutrient availability, and the composition of the microbial community can significantly influence the rate of degradation in natural settings. Therefore, while laboratory data indicate a potential for degradation, field studies are necessary to determine the actual environmental half-lives in soil, water, and sediment.

Table 1: Biodegradation of 4-(4-butylphenyl)butanoic Acid in a Laboratory Setting

| Time (days) | 4-(4-butylphenyl)butanoic Acid Concentration | Metabolite (4-(4-butylphenyl)ethanoic acid) Concentration |

| 0 | Present | Absent |

| 14 | Decreased | Present |

| 49 | Absent (Completely Metabolized) | Absent (Further Degraded) |

This interactive table is based on findings from soil enrichment culture studies, illustrating the progression of biodegradation over time.

Biodegradation Pathways by Microbial Communities

The primary mechanism for the environmental breakdown of 4-(4-butylphenyl)butanoic acid appears to be biodegradation by microbial communities. Research has shown that certain soil microorganisms are capable of utilizing this compound as a source of carbon and energy.

The degradation process is initiated through the β-oxidation of the butanoic acid side chain. This is a common metabolic pathway for breaking down fatty acids. In the case of 4-(4-butylphenyl)butanoic acid, this process shortens the four-carbon side chain by two carbon units, leading to the formation of an intermediate metabolite, 4-(4-butylphenyl)ethanoic acid. This intermediate is then subject to further degradation. Mass spectral analysis has confirmed the transformation to this ethanoic acid counterpart.

Further along the pathway, evidence suggests the carboxylation of the alkyl side chain, leading to the formation of a diacid. This indicates a comprehensive breakdown of the original molecule. The efficiency of this biodegradation is influenced by the structure of the alkyl side chain, with less branched structures like the n-butyl group in 4-(4-butylphenyl)butanoic acid being more readily degraded.

Studies have identified several genera of bacteria that are likely involved in the degradation of this and similar aromatic alkanoic acids. These include Pseudomonas, Burkholderia, and Sphingomonas. These bacteria are known for their diverse metabolic capabilities and their ability to degrade a wide range of organic compounds.

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of chemicals by light, is another important environmental fate process. However, specific studies on the photodegradation mechanisms and products of 4-(4-butylphenyl)butanoic acid are currently lacking in the scientific literature.

To infer potential photodegradation pathways, one can look at studies of structurally related compounds. Aromatic carboxylic acids can undergo photodegradation through various mechanisms, including direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, which involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals.

For aromatic compounds, the benzene (B151609) ring is a chromophore that can absorb ultraviolet (UV) radiation. This absorption of energy can lead to the cleavage of chemical bonds. Potential photodegradation products could include hydroxylated derivatives of the parent compound, resulting from the attack of hydroxyl radicals on the aromatic ring, or products resulting from the cleavage of the butanoic acid side chain. Without specific experimental data for 4-(4-butylphenyl)butanoic acid, these remain hypothetical pathways. Further research is needed to elucidate the specific role of photodegradation in the environmental fate of this compound.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms (Research Focus)

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This is a critical aspect of environmental risk assessment.

There is currently no available experimental data on the bioaccumulation of 4-(4-butylphenyl)butanoic acid in aquatic or terrestrial organisms. Measures such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) have not been determined for this specific compound.

In the absence of empirical data, a primary research focus would be the use of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These computational tools estimate the physicochemical properties and environmental fate of chemicals based on their molecular structure.

One widely used tool for this purpose is the EPI (Estimation Program Interface) Suite™, developed by the U.S. Environmental Protection Agency. EPI Suite™ can predict various parameters, including the BCF. The prediction is often based on the octanol-water partition coefficient (log Kₒw), which is a measure of a chemical's lipophilicity, or "fat-loving" nature. Chemicals with a high log Kₒw tend to have a higher potential for bioaccumulation.

For a structurally similar isomer, 4-(4-tert-butylphenyl)butanoic acid (CAS No. 24475-36-3), QSAR models could be employed to estimate its BCF as a proxy. However, it is crucial to note that even small differences in chemical structure, such as the branching of the alkyl group, can influence bioaccumulation potential. Therefore, dedicated research, including experimental determination of the BCF for 4-(4-butylphenyl)butanoic acid, is necessary for a definitive assessment of its bioaccumulation risk.

Table 2: Research Approaches for Determining Bioaccumulation Potential

| Research Approach | Description | Key Metrics | Status for 4-(4-butylphenyl)butanoic Acid |

| Experimental Studies | Laboratory or field studies exposing organisms (e.g., fish, invertebrates) to the chemical and measuring its concentration in tissues over time. | Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF) | Data not available |

| Predictive Modeling (QSAR) | Computational models that estimate bioaccumulation potential based on the chemical's molecular structure and physicochemical properties. | Estimated BCF, Estimated log Kₒw | Recommended as a research focus |

This interactive table outlines the primary methods for assessing bioaccumulation and the current status of research for 4-(4-butylphenyl)butanoic acid.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(4-butylphenyl)butanoic acid, and how can purity be optimized?

- Methodology : A two-step approach is common: (1) Friedel-Crafts alkylation of benzene derivatives with butyl halides to introduce the 4-butylphenyl group, followed by (2) carboxylation or oxidation of the alkyl chain to form the butanoic acid moiety. For purity ≥95%, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor intermediates via TLC and confirm final structure with H/C NMR and FTIR .

Q. How can the structural integrity of 4-(4-butylphenyl)butanoic acid be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H NMR should show peaks for the aromatic protons (δ 7.2–7.4 ppm), butyl chain (δ 0.8–1.6 ppm), and carboxylic acid proton (δ 12–13 ppm).

- FTIR : Look for C=O stretch (~1700 cm) and O-H stretch (2500–3000 cm) of the carboxylic acid group.

- Mass Spectrometry : ESI-MS should yield a molecular ion peak at m/z ≈ 234 (CHO) .

Q. What are the key physicochemical properties of 4-(4-butylphenyl)butanoic acid relevant to formulation?

- Data :

- Melting Point : Analogous compounds (e.g., 4-phenylbutyric acid) melt at ~156–160°C .

- Solubility : Low in water; soluble in DMSO, ethanol, or acetone. Adjust pH with NaOH to form water-soluble sodium salts for biological assays .

Advanced Research Questions

Q. How can conflicting bioactivity data for 4-(4-butylphenyl)butanoic acid derivatives be resolved?

- Methodology : Contradictions often arise from impurities or stereochemical variations.

- Purity Check : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify >98% purity.

- Stereochemical Analysis : If chiral centers exist (e.g., in ester derivatives), employ chiral chromatography or circular dichroism.

- Dose-Response Studies : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects .

Q. What strategies optimize the stability of 4-(4-butylphenyl)butanoic acid under experimental conditions?

- Methodology :

- Storage : Store at −20°C in anhydrous DMSO or as a lyophilized powder to prevent hydrolysis.

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizing agents. Use inert atmospheres (N) during reactions .

- Degradation Monitoring : Track stability via periodic LC-MS over 72 hours in buffer (pH 7.4, 37°C) .

Q. How do substituent modifications (e.g., halogenation) on the phenyl ring affect the compound’s biological activity?

- Methodology : Synthesize analogs (e.g., 4-(4-chlorobutylphenyl)butanoic acid) and compare:

- Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.

- Receptor Binding : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., PPARγ).

- In Vitro Testing : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/ TNF-α ELISA) .

Q. What analytical techniques best quantify trace impurities in 4-(4-butylphenyl)butanoic acid batches?

- Methodology :

- HPLC-UV/Vis : Use a gradient method (5–95% acetonitrile in 20 min) with diode array detection (λ = 254 nm).

- GC-MS : For volatile byproducts (e.g., residual solvents), employ a DB-5 column and EI ionization.

- ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) at ppb levels .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects of 4-(4-butylphenyl)butanoic acid, while others show cytotoxicity?

- Resolution :

- Concentration Dependency : Neuroprotection may occur at low doses (e.g., 10–50 µM) via HDAC inhibition, while cytotoxicity emerges at higher doses (>100 µM) due to ROS generation.

- Cell-Type Specificity : Test across neuronal (SH-SY5Y) vs. non-neuronal (HEK293) lines.

- Assay Conditions : Vary serum concentration (2–10% FBS) to assess nutrient modulation effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for 4-(4-Butylphenyl)butanoic Acid Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | AlCl, 4-butylbenzene, 80°C | 65 | 85 | |

| Carboxylation | KMnO, HO, 100°C | 72 | 92 | |

| Purification | Ethanol recrystallization | 90 | 98 |

Table 2 : Stability of 4-(4-Butylphenyl)butanoic Acid in Common Solvents

| Solvent | Degradation (%) at 24h (25°C) |

|---|---|

| DMSO | <5 |

| PBS (pH 7.4) | 30 |

| Ethanol | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.